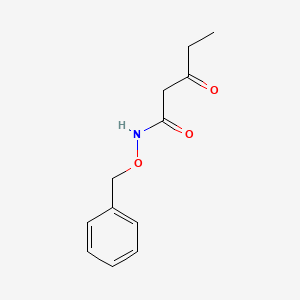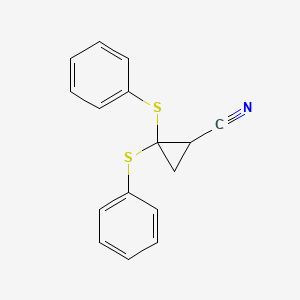
2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with two phenylsulfanyl groups and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the reaction of phenylsulfanyl-substituted alkenes with dichlorocarbene can yield the desired cyclopropane derivative . Another method involves the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed arylation reactions has also been explored for the efficient synthesis of substituted cyclopropanes .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkoxides or amines.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile involves its interaction with various molecular targets. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The phenylsulfanyl groups can undergo oxidation or substitution, while the carbonitrile group can be reduced or serve as a nucleophilic site .
Comparación Con Compuestos Similares
Cyclopropane: The simplest cyclopropane derivative, lacking the phenylsulfanyl and carbonitrile groups.
2,2-Diphenylcyclopropane: Similar structure but with phenyl groups instead of phenylsulfanyl groups.
Cyclopropane-1-carbonitrile: Lacks the phenylsulfanyl groups.
Propiedades
Número CAS |
91145-94-7 |
|---|---|
Fórmula molecular |
C16H13NS2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2,2-bis(phenylsulfanyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H13NS2/c17-12-13-11-16(13,18-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10,13H,11H2 |
Clave InChI |
HEZGCPFYEJNUAO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(SC2=CC=CC=C2)SC3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


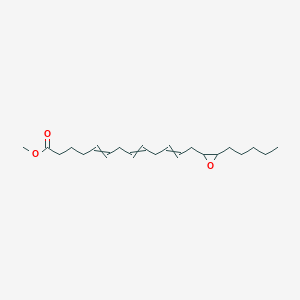
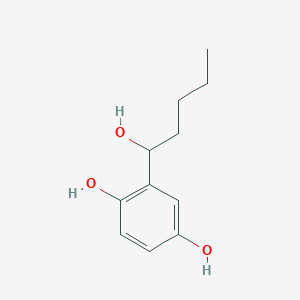
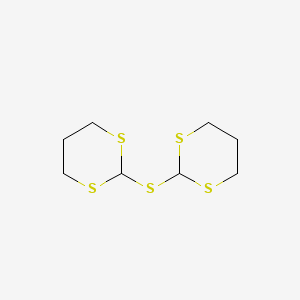


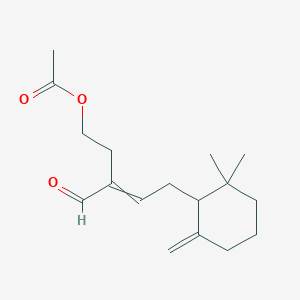
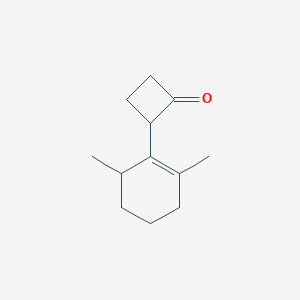
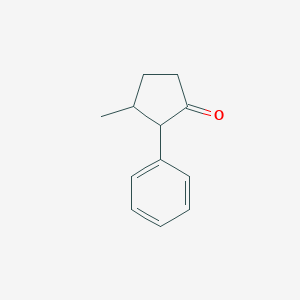



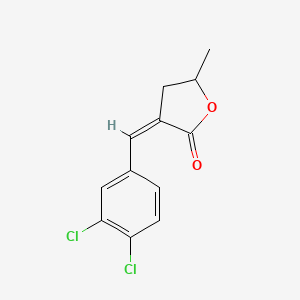
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)
